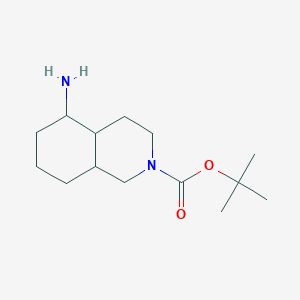

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the protection of the amino group using a tert-butyl (Boc) group. The Boc-protected amino acid is then reacted with other reagents to form the desired structure. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

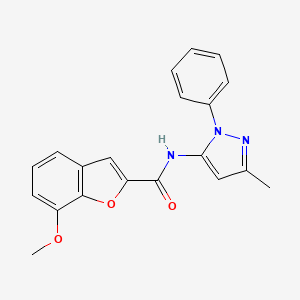

The molecular structure of Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate consists of a decahydroisoquinoline ring system with an amino group at position 5 and a tert-butyl ester group at position 2. The Boc group provides steric hindrance and stability .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amide formation, amidation, and esterification. The choice of coupling reagents and reaction conditions significantly influences the yield and selectivity of these reactions .

科学的研究の応用

Chemical Synthesis and Drug Development

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is a compound of interest in the field of chemical synthesis and drug development. It is related to compounds such as N-tert-butyl isoquine, which has been investigated as a potential antimalarial drug. N-tert-Butyl isoquine, developed through a public-private partnership, was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This compound represents a class of synthetic quinolines developed from affordable and accessible starting materials, highlighting the compound's relevance in the synthesis of novel therapeutic agents (O’Neill et al., 2009).

Organic Synthesis Methodologies

The tert-butyl group, often used in organic synthesis for protection strategies, plays a crucial role in the synthesis of various chemical entities. Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been utilized as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This method allows for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butyl-based compounds in facilitating complex organic transformations (Saito et al., 2006).

Catalysis and Reaction Mechanisms

In catalysis, tert-butyl derivatives are involved in a variety of reaction mechanisms, including palladium-catalyzed aminocarbonylation and arylation processes. These reactions are crucial for constructing complex molecules with potential pharmaceutical applications. For instance, palladium-catalyzed reactions with compounds such as 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions demonstrate the utility of tert-butyl-containing compounds in facilitating selective and efficient synthetic pathways (Takács et al., 2011).

Advanced Material Synthesis

The application of tert-butyl derivatives extends into the realm of material science, where they are used in the synthesis of complex molecules and materials with unique properties. For example, the synthesis of glycuronamides of amino acids, which are constituents of microbial polysaccharides, involves tert-butyl protected amino acid derivatives. These compounds are used to create neoglycoconjugates of copolymer type, which have potential applications in immunochemical studies and material sciences (Chernyak et al., 1991).

特性

IUPAC Name |

tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVXDCBECSADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)